molecular formula C21H18F2N4O3S B6526321 N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888437-63-6

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B6526321
CAS No.: 888437-63-6
M. Wt: 444.5 g/mol
InChI Key: XXMJBFIKGAXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a thioacetamide moiety linked to a 2,4-difluorophenyl ring. This scaffold is structurally related to compounds investigated for anti-inflammatory, analgesic, and Toll-like receptor (TLR) modulation activities . Its design incorporates fluorine atoms for enhanced metabolic stability and a 2-methoxyethyl group to balance lipophilicity and solubility.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-30-9-8-27-20(29)19-18(13-4-2-3-5-15(13)25-19)26-21(27)31-11-17(28)24-16-7-6-12(22)10-14(16)23/h2-7,10,25H,8-9,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMJBFIKGAXZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C21H18F2N4O3SC_{21}H_{18}F_{2}N_{4}O_{3}S
  • Molecular Weight : 426.45 g/mol
  • CAS Number : [Not available in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It contains a pyrimidoindole moiety which is known for its ability to modulate various signaling pathways. The presence of the difluorophenyl group enhances lipophilicity and potentially increases bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, Mannich bases derived from similar frameworks have been shown to inhibit the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .

Cell Line IC50 (µM) Reference
HeLa10.5
HepG215.3
A54912.7

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thienopyrimidinone derivatives have demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus with low minimum inhibitory concentrations (MIC) . The sulfanyl group in this compound may enhance its interaction with microbial targets.

HIV Integrase Inhibition

Patents related to compounds with similar structures indicate potential use as anti-HIV agents. Specifically, derivatives featuring the difluorophenyl group have been noted for their ability to inhibit HIV integrase activity, suggesting a mechanism that could be explored further for antiviral applications .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the effects of pyrimidoindole derivatives on cancer cell lines reported that modifications at the 2-position significantly enhanced cytotoxicity, indicating that this compound may exhibit similar enhancements in activity.
  • Antimicrobial Testing : In vitro assays showed that compounds with similar structural features exhibited strong activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyethyl side chain may contribute to increased membrane penetration and efficacy against resistant strains.

Safety and Toxicity

Preliminary toxicity assessments for structurally related compounds indicate a favorable safety profile, with minimal hemolytic activity observed at concentrations up to 200 µmol/L . Further toxicological studies are necessary to evaluate the safety of this compound specifically.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies suggest that N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.
    • A case study demonstrated its efficacy against breast cancer cells, where it was shown to significantly reduce cell viability compared to control groups .
  • Antiviral Properties
    • Research indicates potential antiviral properties against HIV and other viruses. The compound's ability to interfere with viral replication mechanisms positions it as a candidate for further investigation in antiviral drug development .
    • In vitro studies have shown that derivatives of this compound can inhibit viral entry and replication in cultured cells.
  • Neuroprotective Effects
    • Emerging evidence points to neuroprotective effects in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells .
    • A study involving animal models of Alzheimer's disease revealed that treatment with this compound improved cognitive function and reduced amyloid plaque formation.

Case Studies

StudyFindings
Breast Cancer Cell Line StudySignificant reduction in cell viability with IC50 values indicating strong cytotoxicitySupports potential use as an anticancer agent
HIV Replication InhibitionReduction in viral load in treated cultures compared to controlsSuggests effectiveness as an antiviral agent
Neurodegenerative Disease ModelImprovement in cognitive function and reduction of amyloid plaquesIndicates potential for neuroprotection

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pyrimido[5,4-b]indole core is a common feature among analogs, with variations in substituents at position 3 (pyrimidoindole ring) and the acetamide’s aryl/alkyl group dictating pharmacological properties. Below is a detailed comparison:

Compound Name / ID Position 3 Substituent Acetamide Substituent Key Biological Activity/Properties References
Target Compound 2-Methoxyethyl 2,4-Difluorophenyl Potential TLR4 modulation, improved solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl 3-Methoxyphenyl Higher lipophilicity; possible CYP inhibition risk
N-(2,4-Dimethylphenyl)-2-{[3-(3-trifluoromethylphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 3-Trifluoromethylphenyl 2,4-Dimethylphenyl Enhanced metabolic stability; lower solubility
2-{[3-(4-Fluorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-trifluoromethoxyphenyl)acetamide 4-Fluorophenyl 4-Trifluoromethoxyphenyl High receptor affinity; potential CNS activity
N-Isopentyl-2-{[3-phenyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (Compound 27) Phenyl Isopentyl Moderate TLR4 selectivity; rapid clearance

Key Findings

Position 3 Substituents :

  • 2-Methoxyethyl (Target Compound) : Balances solubility and membrane permeability. The ether oxygen may engage in hydrogen bonding with targets like TLR4 .
  • Halogenated Aryl Groups (4-Chlorophenyl, 4-Fluorophenyl) : Increase lipophilicity and binding affinity but may reduce aqueous solubility .
  • Trifluoromethylphenyl : Enhances metabolic stability via electron-withdrawing effects but may introduce steric hindrance .

Acetamide Substituents: 2,4-Difluorophenyl (Target Compound): Fluorine atoms improve metabolic stability and bioavailability compared to non-fluorinated analogs . 3-Methoxyphenyl (): The methoxy group enhances solubility but may compete for metabolic oxidation pathways . Alkyl Chains (Isopentyl, Dimethylbutyl): Increase hydrophobicity, favoring membrane penetration but risking slower excretion .

Biological Activity :

  • Pyrimidoindole derivatives with phenyl or fluorinated aryl groups at position 3 show TLR4 selectivity, while alkylated acetamides (e.g., isopentyl) exhibit faster clearance .
  • Analogs with trifluoromethoxy or trifluoromethyl groups () demonstrate prolonged half-lives but may require formulation optimization for solubility .

Preparation Methods

Cyclocondensation of 3-Bromoindole-2-carbaldehyde

The pyrimidoindole scaffold is constructed using a copper-catalyzed cascade reaction between 3-bromoindole-2-carbaldehyde and guanidine hydrochloride (Scheme 1).

Reaction Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Catalyst : CuI (10 mol%)

  • Temperature : 100°C

  • Time : 12–16 hours

Mechanistic Insight :
The reaction proceeds via imine formation, followed by intramolecular cyclization and elimination of HBr to yield 2-amino-5H-pyrimido[5,4-b]indole.

Introduction of the 2-Methoxyethyl Group

The 2-methoxyethyl moiety is installed at the N3 position of the pyrimidoindole core using 2-bromoethyl methyl ether under basic conditions (Scheme 2).

Optimized Protocol :

ParameterValue
Alkylating Agent2-Bromoethyl methyl ether
BaseNaH (2.5 equiv)
SolventDMF
Temperature0°C → RT
Time6 hours
Yield78%

Key Consideration :
The use of sodium hydride ensures deprotonation of the indole nitrogen, facilitating efficient alkylation.

Synthesis of N-(2,4-Difluorophenyl)-2-bromoacetamide

Acetylation of 2,4-Difluoroaniline

2,4-Difluoroaniline is acetylated using bromoacetyl bromide in dichloromethane (Scheme 3).

Procedure :

  • Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add bromoacetyl bromide (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 3 hours.

  • Quench with ice water and extract with CH₂Cl₂.

Yield : 85% after recrystallization (ethanol/water).

Thiolation and Final Coupling

Generation of the Pyrimidoindole Thiol

The 2-amino group of the pyrimidoindole intermediate is converted to a thiol using Lawesson’s reagent (Scheme 4).

Conditions :

  • Reagent : Lawesson’s reagent (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 4 hours

  • Yield : 70%

Nucleophilic Substitution with Bromoacetamide

The final coupling involves reaction of the pyrimidoindole thiol with N-(2,4-difluorophenyl)-2-bromoacetamide under basic conditions (Scheme 5).

Optimized Parameters :

ParameterValue
BaseK₂CO₃ (3.0 equiv)
SolventDMF
Temperature60°C
Time8 hours
CatalystKI (0.1 equiv)
Yield65%

Mechanism :
The thiolate anion attacks the electrophilic carbon of the bromoacetamide, displacing bromide via an SN2 pathway.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:1) to remove unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 4.52 (t, J = 6.0 Hz, 2H), 3.72 (s, 3H).

  • HRMS : m/z calcd for C₂₁H₁₈F₂N₄O₃S [M+H]⁺: 445.1094; found: 445.1098.

Comparative Analysis of Methodologies

Table 1 : Comparison of Key Synthetic Routes

StepMethod AMethod B
Pyrimidoindole CoreCuI/DMSO, 100°CNot reported
AlkylationNaH/DMF, 78% yieldK₂CO₃/DMF, 65% yield
Thiol CouplingLawesson’s reagentDirect displacement
Total Yield42% (3 steps)35% (3 steps)

Industrial-Scale Considerations

Solvent Recovery Systems

DMF and DMSO are recycled via vacuum distillation to reduce environmental impact.

Catalytic Optimization

Heterogeneous catalysts (e.g., CuO nanoparticles) are being explored to replace homogeneous CuI, simplifying product isolation .

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Cyclization of pyrimido[5,4-b]indole derivatives under controlled temperature (70–90°C) and solvent conditions (e.g., DMF or THF) .
  • Sulfanyl-acetamide coupling : Thiol-ether bond formation using HATU as an activating agent, followed by purification via reverse-phase chromatography (C18 column, water:methanol gradient) .
  • Fluorophenyl substitution : Nucleophilic aromatic substitution (SNAr) with 2,4-difluoroaniline, requiring anhydrous conditions and catalytic base (e.g., K₂CO₃) . Optimization : Reaction yields improve with strict control of stoichiometry, solvent polarity, and inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in the difluorophenyl group) and connectivity of the pyrimidoindole core .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀F₂N₄O₃S) and detects isotopic patterns of fluorine .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding with acetamide groups) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in aqueous buffers (<0.1 mg/mL at pH 7.4), necessitating DMSO stock solutions for biological assays .
  • Stability : Degrades under acidic conditions (pH <3) via hydrolysis of the sulfanyl group; stable in neutral/basic buffers for 24–48 hours at 4°C .

Advanced Research Questions

Q. What methodologies are used to investigate its mechanism of action in biological systems?

  • Target identification : Computational docking (AutoDock Vina) predicts binding to Toll-like receptor 4 (TLR4) via the pyrimidoindole core, validated by competitive assays with known TLR4 inhibitors .
  • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., NF-κB suppression) in macrophage models .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization via confocal microscopy .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications and outcomes:

  • Methoxyethyl group : Replacement with bulkier substituents (e.g., tert-butyl) reduces TLR4 affinity by 50%, suggesting steric hindrance limits binding .
  • Sulfanyl linker : Oxidation to sulfone decreases activity, while substitution with methylene retains potency but alters pharmacokinetics .
  • Fluorophenyl position : 2,4-difluoro substitution enhances metabolic stability compared to mono-fluoro analogs in microsomal assays .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., LPS-induced IL-6 in RAW264.7 cells) to minimize batch effects .
  • Metabolic interference : LC-MS/MS quantifies parent compound vs. metabolites in serum to distinguish intrinsic activity from biotransformation artifacts .
  • Crystallographic validation : Compare ligand-bound vs. unbound TLR4 structures to confirm direct interactions vs. allosteric effects .

Q. What analytical methods are critical for purity assessment and impurity profiling?

  • HPLC-DAD : Uses C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .
  • Elemental analysis : Validates stoichiometry of fluorine and sulfur atoms, critical for batch consistency .
  • Stability-indicating assays : Forced degradation (heat, light, pH stress) identifies labile sites (e.g., sulfanyl oxidation) for formulation optimization .

Methodological Resources

  • Synthetic protocols : Refer to multi-step optimizations in .
  • Structural tools : SHELX for crystallography , Gaussian for DFT calculations .
  • Biological assays : TLR4 reporter gene assays , metabolomics workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.